molecular formula C21H24ClN5O4 B2987513 ethyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 876901-06-3

ethyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2987513
CAS RN: 876901-06-3
M. Wt: 445.9
InChI Key: SOVGYNCHTOSBOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR, IR, and X-ray crystallography. These techniques can provide information about the compound’s functional groups, stereochemistry, and molecular conformation .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information about the compound’s reactivity, the types of reactions it undergoes, and the products of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. Its chemical properties may include its acidity or basicity, its redox potential, and its reactivity with other compounds .

Scientific Research Applications

Synthesis and Transformations
Research into the synthesis and transformation of related compounds has provided a foundation for developing novel derivatives with potential biological activities. For example, studies on the synthesis of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate demonstrate techniques for creating amino-substituted products, which are foundational in medicinal chemistry for developing new therapeutic agents (Bevk et al., 2001). Such methodologies could potentially be applied to synthesize derivatives of "ethyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate" for various scientific applications.

Antimicrobial and Antiviral Activities
Compounds with structural similarities have been explored for their antimicrobial and antiviral activities. For instance, the synthesis and antimicrobial activity evaluation of new pyrimidinone and oxazinone derivatives fused with thiophene rings highlight the potential of such compounds in combating microbial infections (Hossan et al., 2012). This line of research indicates that derivatives of the compound might also hold antimicrobial or antiviral properties, subject to specific structural modifications and biological evaluations.

Cancer Research
In the realm of cancer research, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents represent a critical area of study. These compounds, developed through intricate synthetic routes, show promise in targeting cancer cells and inflammation pathways (Rahmouni et al., 2016). Similar strategies could be explored with the subject compound, leveraging its chemical structure to synthesize derivatives aimed at cancer therapeutics.

Luminescent Properties for Materials Science
Additionally, the investigation of luminescent properties in related compounds, such as [bis(iminoalkyl)pyridine]cadmium(II) complexes, opens avenues for the use of these compounds in materials science, particularly in the development of new luminescent materials (Fan et al., 2004). This suggests potential applications for "ethyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate" and its derivatives in the development of new optical materials.

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve studying its interactions with biological macromolecules like proteins or DNA .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include studying the compound’s acute and chronic toxicity, its carcinogenicity, and its environmental impact .

Future Directions

Future directions could involve further studies on the compound’s synthesis, its reactions, or its biological activity. It could also involve developing new applications for the compound in areas like medicine, materials science, or environmental science .

properties

IUPAC Name

ethyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O4/c1-5-31-16(28)11-27-19(29)17-18(24(4)21(27)30)23-20-25(9-12(2)10-26(17)20)15-8-6-7-14(22)13(15)3/h6-8,12H,5,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVGYNCHTOSBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C(=CC=C4)Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

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